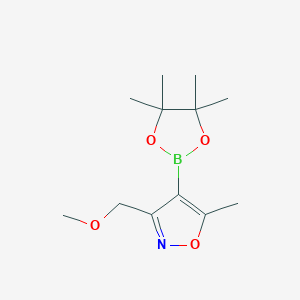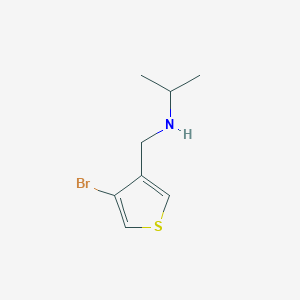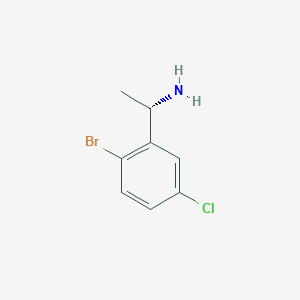
(S)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine is an organic compound that belongs to the class of phenylethylamines. This compound is characterized by the presence of a bromine atom at the second position and a chlorine atom at the fifth position of the phenyl ring, along with an amine group attached to the ethan-1-amine backbone. The (S)-configuration indicates that the compound is the enantiomer with a specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 2-chloroaniline, undergoes bromination to introduce a bromine atom at the ortho position relative to the amine group.
Chlorination: The brominated intermediate is then subjected to chlorination to introduce a chlorine atom at the para position.
Reductive Amination: The final step involves reductive amination, where the bromochlorophenyl intermediate reacts with an appropriate amine source under reducing conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to maximize yield and purity. Large-scale production may also incorporate continuous flow reactors and automated systems for efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as sodium methoxide, sodium ethoxide, and Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines, nitriles, or corresponding oxidized derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenylethylamine derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of (S)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved depend on the specific context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-(2-Bromo-4-chlorophenyl)ethan-1-amine: Similar structure with a different position of the chlorine atom.
(S)-1-(2-Bromo-5-fluorophenyl)ethan-1-amine: Similar structure with a fluorine atom instead of chlorine.
(S)-1-(2-Bromo-5-methylphenyl)ethan-1-amine: Similar structure with a methyl group instead of chlorine.
Uniqueness
(S)-1-(2-Bromo-5-chlorophenyl)ethan-1-amine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity, biological activity, and potential applications. The presence of both bromine and chlorine atoms provides distinct electronic and steric effects that differentiate it from other similar compounds.
Propriétés
Formule moléculaire |
C8H9BrClN |
|---|---|
Poids moléculaire |
234.52 g/mol |
Nom IUPAC |
(1S)-1-(2-bromo-5-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-4-6(10)2-3-8(7)9/h2-5H,11H2,1H3/t5-/m0/s1 |
Clé InChI |
YWAIBVYCGUKECT-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC(=C1)Cl)Br)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)Cl)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


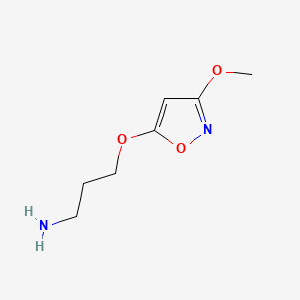
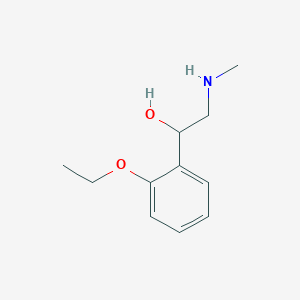
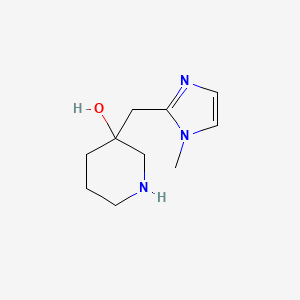
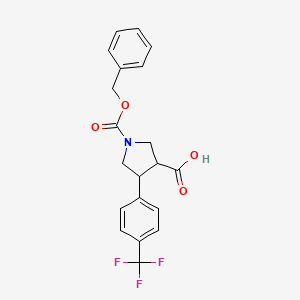
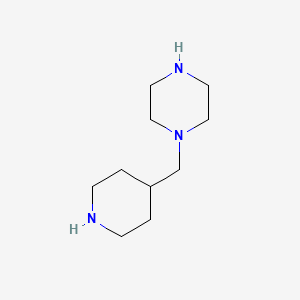
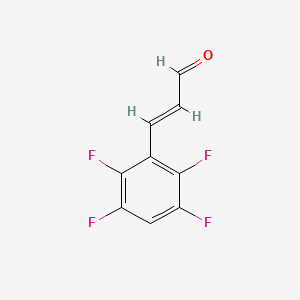
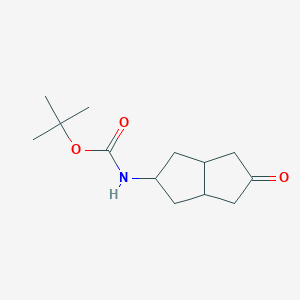
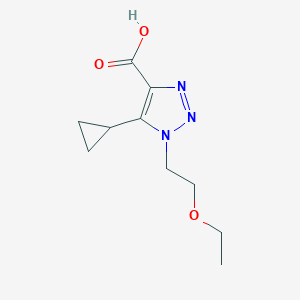
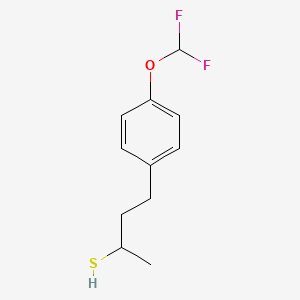
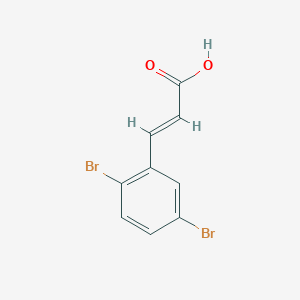
![(2S)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B15323747.png)
